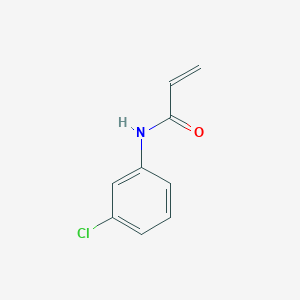

N-(3-chlorophenyl)acrylamide

Description

Contextualization within the Broader Field of Acrylamide (B121943) Chemistry Research

N-(3-chlorophenyl)acrylamide belongs to the larger class of acrylamide derivatives. The acrylamide moiety is recognized as a valuable component in the design of new therapeutic agents due to its wide range of biological activities. ekb.eg Acrylamide derivatives have been investigated for their potential in treating cancer, viral infections, inflammation, and microbial infections. ekb.egontosight.ai The core structure of acrylamide acts as a Michael acceptor, a feature that has drawn significant interest for its potential in creating covalent inhibitors for various therapeutic targets. ekb.eg The specific substitutions on the acrylamide structure, such as the 3-chlorophenyl group in this compound, can significantly influence its chemical properties and biological activity. ontosight.ai

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound and its derivatives lies in their versatile applications. Research has explored their use as building blocks for more complex bioactive molecules and as key components in the development of new materials. ambeed.comvulcanchem.com Trajectories in the research of this compound and related compounds include their incorporation into novel fungicides, and their role as intermediates in the synthesis of pharmaceuticals. nih.govlookchem.com The study of structure-activity relationships in this class of compounds is a continuing area of investigation, aiming to optimize their desired properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXQEWMZAUGCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990407 | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-16-5 | |

| Record name | NSC58498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations

General Synthetic Routes to N-(3-chlorophenyl)acrylamide and Analogous Derivatives

The most common and direct methods for synthesizing N-substituted acrylamides involve the formation of an amide bond. This can be accomplished through various classical organic reactions, including acylation, substitution, and multi-component strategies.

The most direct and widely utilized method for synthesizing this compound is through the formation of an amide bond between an amine and a carboxylic acid or its activated derivative. researchgate.net The standard approach involves the nucleophilic acyl substitution reaction between 3-chloroaniline (B41212) and acryloyl chloride. lookchem.comgoogle.com This reaction is typically performed in a suitable solvent in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

A general procedure for this type of acylation involves dissolving the amine (e.g., 3-chloroaniline) and a base in a solvent like dichloromethane (B109758) (DCM). The acryloyl chloride, also dissolved in DCM, is then added dropwise, often under cooled conditions (e.g., an ice bath) to control the reaction's exothermicity. After the addition, the reaction is typically stirred at room temperature until completion, as monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov

Alternatively, amide coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine. For instance, a method for synthesizing analogous (E)-3-aryl-N-phenylacrylamides involves the reaction of the corresponding cinnamic acid derivative with an aniline (B41778) in dimethylformamide (DMF). The reaction is mediated by a coupling agent like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This approach has been shown to produce yields as high as 81% for related compounds.

Table 1: Representative Amide Bond Formation Reactions for Acrylamide (B121943) Synthesis

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|

| Aniline Derivative | Acryloyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | Ice bath, then Room Temp. | N-Aryl Acrylamide | 49.2% (Example) nih.gov |

| Cinnamic Acid Derivative | Aniline | TBTU, DIPEA | Dimethylformamide (DMF) | Room Temp., 24h | (E)-3-Aryl-N-phenylacrylamide | 81% (Example) |

Nucleophilic substitution is the fundamental mechanism underlying the acylation of amines with acryloyl chloride, as detailed in the previous section. google.com The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Condensation reactions provide an alternative route, particularly for creating substituted acrylamide structures. The Knoevenagel condensation is a notable example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. ekb.egresearchgate.net This method stereoselectively yields (E)-2-cyano-3-arylacrylamides in high yields under mild conditions, often catalyzed by a base like triethylamine in ethanol. researchgate.net While not a direct route to this compound itself, this method is crucial for synthesizing precursors like (E)-2-cyano-3-phenylacrylamide, which can be further modified. researchgate.net The Doebner-Knoevenagel variant allows for the reaction of malonic acid half-amides with aldehydes, expanding the scope of this classic transformation. researchgate.net

Table 2: Knoevenagel Condensation for Acrylamide Precursor Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| (Het)arylaldehyde | Cyanoacetamide | Triethylamine | Ethanol | Mild, Ambient Temp. | (E)-2-cyano-3-(het)arylacrylamide | High researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules, including derivatives of N-arylacrylamides. beilstein-journals.orgresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. For example, N-arylacrylamides can participate as substrates in three-component reactions to synthesize functionalized oxindoles. beilstein-journals.org Another advanced approach is the copper-catalyzed asymmetric three-component radical carboamination, which reacts acrylamides, arylamines, and alkyl halides to form chiral α-tertiary N-arylamines with high enantioselectivity. chinesechemsoc.org

Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations that occur without isolating intermediates. These processes are valuable for building complex molecular architectures from simple starting materials. Oxidative radical addition-cyclization of N-arylacrylamides is one such strategy, leading to the formation of oxindole (B195798) structures. beilstein-journals.org This process can be initiated by various radical precursors, demonstrating the versatility of the acrylamide scaffold in complex synthesis. beilstein-journals.org

Nucleophilic Substitution and Condensation Approaches

Advanced Synthetic Techniques and Optimization

To address the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques utilizing microwave and ultrasonic energy have been developed. These methods offer significant advantages in efficiency and sustainability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner product profiles. rsc.orgmdpi.com In the synthesis of various nitrogen-containing heterocycles from acrylamide precursors, MAOS has proven superior to conventional heating. rsc.org For example, a comparative study on a Biginelli-type three-component reaction showed that while conventional heating gave higher yields over longer periods, the microwave-assisted strategy achieved comparable efficiencies in substantially shorter times. javeriana.edu.co The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles via Knoevenagel condensation under microwave irradiation was accomplished in just 35 minutes with yields up to 99%. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Biginelli-Type Reaction | Conventional | Longer | Higher (e.g., 92%) | javeriana.edu.co |

| Microwave | Shorter | Acceptable to Good (e.g., 67%) | ||

| Quinoline Synthesis | Conventional | 12 hours (reflux) | ~34% | rsc.org |

| Microwave | 20-25 minutes | ~72% |

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of various amide and heterocyclic derivatives.

In the synthesis of N-substituted 2-pyridone derivatives from cyanoacetamide precursors, the use of ultrasound afforded products in less time and with higher yields and purities compared to conventional heating. acs.org Similarly, the synthesis of N-substituted 1,2,4-triazole (B32235) derivatives was achieved in 39–80 minutes with yields of 75–89% using ultrasound, whereas the conventional method required 10–36 hours for moderate yields. nih.gov This demonstrates the potential of ultrasonic irradiation to significantly enhance the efficiency of synthesizing this compound and related compounds.

Table 4: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-Substituted 1,2,4-Triazoles | Conventional | 10 - 36 hours | Moderate | nih.gov |

| Ultrasonic | 39 - 80 minutes | 75 - 89% | ||

| N-Substituted 2-Pyridones | Conventional | Longer | Lower | acs.org |

| Ultrasonic | Shorter | Higher |

Reductive Alkylation Strategies

Reductive amination or alkylation is a powerful method for forming carbon-nitrogen bonds, typically producing secondary or tertiary amines from the reaction of an amine with a carbonyl compound in the presence of a reducing agent. researchgate.net While not a direct single-step method to form an amide bond, this strategy can be employed in a multi-step synthesis of N-substituted acrylamides.

The general approach involves two conceptual steps, often performed in one pot:

Imine/Enamine Formation: The primary amine, in this case, 3-chloroaniline, reacts with a suitable carbonyl compound to form a Schiff base (imine) or an enamine intermediate. For the synthesis of the acrylamide backbone, a carbonyl compound like acrolein could be used. chemcess.com

Reduction: A reducing agent is used to reduce the imine/enamine intermediate to form a stable secondary amine.

To arrive at the final this compound product, the secondary amine formed would require a subsequent acylation step. The initial reductive alkylation is a key step in building the N-aryl substituent onto a propenyl framework. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option that is compatible with a wide range of functional groups. researchgate.net Other options include sodium cyanoborohydride (NaBH₃CN), borane-pyridine complexes, or catalytic hydrogenation. researchgate.netjocpr.com

Table 1: Components in a General Reductive Alkylation Strategy

| Component | Example Compound/Reagent | Role in Synthesis |

|---|---|---|

| Amine Substrate | 3-Chloroaniline | Provides the N-aryl group. atamanchemicals.com |

| Carbonyl Source | Acrolein or Propionaldehyde | Forms the three-carbon backbone. chemcess.comnih.gov |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the imine intermediate to a secondary amine. researchgate.net |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Provides the reaction medium. |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. For the synthesis of this compound, both Lewis acid catalysis and coupling agent-mediated systems are effective.

Lewis acids can be employed to facilitate the N-acylation of amines, a key step in forming the amide bond. One patented method describes a Friedel-Crafts-type N-acylation where acrylamide is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminium chloride (AlCl₃). google.com This reaction proceeds under mild temperature conditions, typically from room temperature up to 50°C. The reaction is often exothermic, with the evolution of hydrogen chloride gas. google.com

While the patent describes the acylation of acrylamide itself, the principle can be extended to the more common acylation of an amine (3-chloroaniline) with an acyl chloride (acryloyl chloride). In this context, the Lewis acid activates the acyl chloride, making it more susceptible to nucleophilic attack by the amine. Various Lewis acids, including Cu(OTf)₂, Sn(OTf)₂, and FeCl₃, have been shown to be effective catalysts for acylation reactions under mild conditions. beilstein-journals.orgresearchgate.netorganic-chemistry.orgsci-hub.se Scandium triflate (Sc(OTf)₃) has also been noted for its catalytic activity in related transformations. beilstein-journals.orgresearchgate.net

Table 2: Lewis Acid Systems for Acrylamide Synthesis

| Lewis Acid Catalyst | Reactants | General Conditions | Reference |

|---|---|---|---|

| Anhydrous Aluminium Chloride (AlCl₃) | Acrylamide + Acyl Chloride | Organic solvent, Room temp. to 50°C | google.com |

| Copper(II) Triflate (Cu(OTf)₂) | Alcohols/Amines + Acid Anhydride | Dichloromethane (CH₂Cl₂), Mild conditions | organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Aldehydes + Amines + Alkynes | Toluene, 120°C | sci-hub.se |

| Scandium(III) Triflate (Sc(OTf)₃) | N-arylacrylamides + Alkyl Nitriles | 120°C, Argon atmosphere | beilstein-journals.orgresearchgate.net |

Amide bond formation between a carboxylic acid and an amine is frequently facilitated by coupling agents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. This approach avoids the need to prepare more reactive derivatives like acyl chlorides.

For the synthesis of this compound, (E)-3-(3-chlorophenyl)acrylic acid can be coupled with an aniline derivative, or acrylic acid can be coupled with 3-chloroaniline. A widely used system involves 2-(1H-Benzotriazole-1-yl)-1,1',3,3'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA). ifal.edu.brnih.govresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, yielding the desired acrylamide in high yields (often 52-92%). nih.gov

Other common coupling systems include those based on carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester and improve efficiency. mdpi.comresearchgate.netcreative-proteomics.comthermofisher.com

Table 3: Comparison of Coupling Agent Systems

| Coupling System | Activating Agent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Aminium-based | TBTU or HBTU | DIPEA | DMF | High efficiency for hindered couplings. ifal.edu.brnih.govsigmaaldrich.com |

| Carbodiimide-based | DCC or EDC | NHS or Sulfo-NHS | DCM, DMF, or Aqueous | Widely used; EDC/NHS is suitable for aqueous media. mdpi.comcreative-proteomics.comthermofisher.com |

Lewis Acid Catalysis in N-Alkylation/Acylation

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves optimizing reaction conditions, solvents, and energy inputs.

The classic Schotten-Baumann reaction, which involves reacting 3-chloroaniline with acryloyl chloride, often uses chlorinated solvents like dichloromethane (DCM) and an organic base. mdpi.com Green alternatives focus on replacing these components. Water is considered the most preferred green solvent, and methods for conducting amide synthesis in aqueous media have been developed. tandfonline.com Using a phosphate (B84403) buffer or a surfactant like TPGS-750-M can facilitate the reaction between an amine and an acid chloride in water, often allowing for simple product isolation via filtration. tandfonline.comacs.org Another approach is the use of bio-based solvents like Cyrene™ as a substitute for toxic dipolar aprotic solvents like DMF. researchgate.netrsc.org

Alternative energy sources can also make syntheses greener by reducing reaction times and energy consumption. Microwave-assisted synthesis has been successfully applied to produce various acrylamide-grafted polymers, indicating its potential for accelerating the formation of the this compound monomer. capes.gov.brnih.govresearchgate.netaip.orgnih.gov Additionally, electrochemical methods are emerging as a green strategy for related reactions, as they can obviate the need for chemical oxidants or reductants. researchgate.net

Table 4: Conventional vs. Green Approaches to Amide Synthesis

| Parameter | Conventional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Phosphate Buffer, Cyrene™ tandfonline.comrsc.org | Reduced toxicity and environmental impact. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.govaip.org | Faster reaction times, lower energy use. |

| Reagents | Stoichiometric activating agents | Catalytic systems, Electrochemical synthesis researchgate.net | Improved atom economy, reduced waste. |

| Workup | Solvent extraction, Chromatography | Precipitation/filtration from aqueous media tandfonline.com | Simplified process, less solvent waste. |

Chemical Reactivity and Mechanistic Transformations

Reactivity Profile of the Acrylamide (B121943) Moiety

The acrylamide functional group in N-(3-chlorophenyl)acrylamide is an α,β-unsaturated carbonyl system, which dictates its characteristic reactivity. The polarization of this system, with an electron-deficient β-carbon, makes it susceptible to a variety of nucleophilic attacks.

The quintessential reaction of the acrylamide moiety is the Michael addition, or conjugate addition, where nucleophiles attack the electrophilic β-carbon of the carbon-carbon double bond. mdpi.comresearchgate.net This reaction is a cornerstone of its chemical behavior and has been observed with a range of nucleophiles, most notably thiols and amines.

The reaction with thiols, such as glutathione (B108866) (GSH), is of significant interest due to its biological relevance. uni-regensburg.deajol.info The general mechanism involves the attack of the thiolate anion on the β-carbon, forming a transient enolate which is subsequently protonated to yield the final adduct. Studies on N-arylacrylamides have shown that the rate of this reaction is highly dependent on the electronic nature of the substituents on the aryl ring. uni-regensburg.debeilstein-journals.org Electron-withdrawing groups, like the chloro group on this compound, are known to increase the electrophilicity of the β-carbon, thereby accelerating the rate of Michael addition compared to unsubstituted N-phenylacrylamide. beilstein-journals.org

Similarly, amines can act as nucleophiles in Michael addition reactions with this compound. The reaction proceeds via the addition of the amine to the activated double bond to form 3-(alkylamino)propionamide adducts. arkat-usa.org These reactions can be reversible, with the adducts capable of undergoing an elimination reaction to regenerate the acrylamide and the amine upon heating. arkat-usa.org The reaction conditions, such as pH and temperature, play a crucial role in the position of the equilibrium. arkat-usa.orgmdpi.com

The reactivity of N-arylacrylamides towards thiols can be quantified and compared. The following table presents representative half-life data for the reaction of various substituted N-phenylacrylamides with glutathione (GSH), illustrating the influence of the substituent's electronic properties.

| Substituent on Phenyl Ring | Position | Half-life (t₁/₂) in minutes (approx.) | Relative Reactivity Trend |

|---|---|---|---|

| -NO₂ | ortho | 6 | Very High |

| -NO₂ | para | 12 | High |

| -CN | para | 35 | Moderate-High |

| -Cl | meta | Data not specifically found, but expected to be more reactive than unsubstituted | Moderate |

| -H (Unsubstituted) | - | 179 | Baseline |

| -OCH₃ | para | 356 | Low |

Data is compiled and extrapolated from trends reported in referenced literature. uni-regensburg.deajol.infobeilstein-journals.orgnih.gov Specific kinetic data for the 3-chloro isomer was not available, but its position in the reactivity trend is inferred from the established electronic effects.

The reactivity of the acrylamide moiety can be harnessed to construct more complex molecular architectures, particularly heterocyclic systems. In derivatives of this compound, an initial Michael addition can be followed by an intramolecular nucleophilic attack, leading to cyclization.

For instance, N-arylacrylamides can undergo intramolecular cyclization to form oxindole (B195798) derivatives under photoredox-catalyzed conditions. arkat-usa.orgmdpi.com Another example involves the reaction of an N-phenylacrylamide derivative with a compound containing an active methylene (B1212753) group, such as 2-cyano-N-cyclohexyl acetamide. This reaction proceeds via an initial Michael addition of the active methylene to the acrylamide double bond, followed by an intramolecular cyclization through the addition of an amide nitrogen to the cyano group, ultimately forming a substituted pyrid-2-one derivative. derpharmachemica.comarkat-usa.org Similarly, substituted N-arylcinnamamides can undergo spirocyclization in the presence of an aldehyde and an iron catalyst to yield alkylated 1-azaspirocyclohexadienones. These transformations highlight how the acrylamide unit can serve as a linchpin for building complex heterocyclic scaffolds. mdpi.comresearchgate.net

Acrylamides generally exhibit greater hydrolytic stability compared to their corresponding esters. However, this compound can undergo hydrolysis under either acidic or basic conditions to yield (E)-3-(3-chlorophenyl)acrylic acid and ammonia. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the amide. beilstein-journals.org This process is generally slower than ester hydrolysis due to the better electron-donating character of the nitrogen atom compared to the oxygen atom of an ester, which reduces the electrophilicity of the carbonyl carbon. arkat-usa.org

A practical example of this transformation is the hydrolysis of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate. Treatment of this derivative with sodium hydroxide in methanol (B129727) leads to the saponification of the ester and the hydrolysis of the amide, ultimately yielding (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid upon acidification. This demonstrates that the amide bond in a derivative of this compound can be cleaved under basic conditions to form the corresponding carboxylic acid.

Nucleophilic Addition to Adjacent Functional Groups in Derivatives

Role of the Chlorophenyl Substituent in Reactivity

The 3-chlorophenyl group is not a passive component of the molecule; its electronic properties play a significant role in modulating the reactivity of the acrylamide moiety.

The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I effect). When positioned at the meta position of the phenyl ring, the chloro substituent's primary influence is the withdrawal of electron density from the aromatic ring. This electronic pull is transmitted through the N-phenyl bond to the acrylamide system.

This electron withdrawal increases the electrophilicity of the entire conjugated system, particularly the β-carbon. As a result, this compound is more susceptible to nucleophilic attack in Michael addition reactions compared to unsubstituted N-phenylacrylamide. beilstein-journals.org The increased reactivity stems from the stabilization of the negative charge that develops on the enolate intermediate formed during the addition. Theoretical studies have shown a correlation between the electronic properties of substituents on the N-aryl ring and the activation energies for Michael additions. uni-regensburg.de

The position of the chloro substituent on the phenyl ring can have a notable impact on reaction efficiency, often due to a combination of electronic and steric factors. While the electronic effect of a meta-chloro group is significant, the position of other substituents can influence reaction outcomes.

In a study on the asymmetric Michael addition of cyclopentane-1,2-dione to various substituted oxindoles, it was observed that the position of a halide on the benzylidene ring did not significantly affect the enantioselectivity. However, the reaction was slower with an ortho-chloro substituted substrate compared to the meta- and para-isomers, an effect attributed to greater steric hindrance at the reaction site. This suggests that for this compound, the meta-positioning of the chlorine atom provides a good balance of electronic activation without the steric impediment that an ortho-substituent might impose.

The following table provides a qualitative comparison of how the position of a chloro substituent on the N-phenyl ring can influence the rate of Michael addition reactions.

| Substituent Position | Dominant Effect | Expected Impact on Reaction Rate | Reasoning |

|---|---|---|---|

| ortho | -I Effect, Steric Hindrance | Slower | Steric bulk near the reaction center can hinder the approach of the nucleophile. |

| meta | -I Effect | Faster (than unsubstituted) | Strong inductive electron withdrawal enhances the electrophilicity of the β-carbon without significant steric hindrance. beilstein-journals.org |

| para | -I Effect, +M Effect (weak) | Faster (than unsubstituted), but potentially slower than meta | The inductive withdrawal is dominant, but a weak resonance-donating effect might slightly counteract the activation. beilstein-journals.org |

Electronic Effects on Reaction Pathways

Specific Reaction Mechanisms Involving this compound

While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of N-aryl acrylamides. The electronic nature of the N-substituent plays a crucial role in modulating the electrophilicity of the Michael acceptor and the nucleophilicity of the amide nitrogen.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst such as a tertiary amine or phosphine. rsc.org For N-substituted acrylamides, this reaction provides access to densely functionalized molecules. The general mechanism involves the initial Michael addition of the catalyst to the acrylamide, forming a zwitterionic enolate. nih.gov This intermediate then adds to the aldehyde, and subsequent proton transfer and catalyst elimination yield the final adduct. nih.gov

N-aryl acrylamides are known to participate in the Baylis-Hillman reaction. acs.org The reaction of acrylamide and aromatic aldehydes can be successfully carried out at ambient temperature and pressure in an aqueous medium with a stoichiometric amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst, yielding 3-hydroxy-2-methylenepropionamides in good yields. mdpi.com However, the reaction with acrylamides is generally slower than with corresponding acrylates or acrylonitrile (B1666552), which is attributed to the lower electron-withdrawing ability of the amide group. The presence of electron-withdrawing groups on the aromatic aldehyde can enhance the reaction's efficiency. mdpi.com In the case of this compound, the chloro group on the phenyl ring is expected to have a modest electron-withdrawing effect, potentially influencing the reaction rate.

A competing, faster, but reversible, non-Baylis-Hillman reaction that forms N-acylhemiaminals has been observed, which eventually converts to the desired Baylis-Hillman adduct over a longer reaction time. mdpi.com

Table 1: Baylis-Hillman Reaction of Acrylamide with Aromatic Aldehydes *

| Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 24 | 85 |

| 4-Chlorobenzaldehyde | 12 | 99 |

| 4-Nitrobenzaldehyde | 12 | 98 |

| 4-Methoxybenzaldehyde | 48 | 61 |

*Data from a study on the Baylis-Hillman reaction of unsubstituted acrylamide in an aqueous medium with DABCO. mdpi.com This table illustrates the influence of the electronic nature of the aldehyde on reaction time and yield.

The key intermediate in the Baylis-Hillman reaction of acrylamides is a zwitterionic enolate, formed from the addition of the nucleophilic catalyst to the β-carbon of the acrylamide. nih.gov The stability of this intermediate is crucial for the progress of the reaction. In aqueous media, the stabilization of this zwitterionic intermediate is thought to occur through hydrogen-bonding and dipole-dipole interactions. mdpi.com

Baylis-Hillman Reaction Dynamics of Acrylamide Analogs

Intramolecular and Intermolecular Interactions Affecting Reactivity

The chemical behavior of this compound is also dictated by a range of non-covalent interactions that can influence its reactivity and its association with other molecules.

The electrophilic nature of the α,β-unsaturated system in acrylamides makes them susceptible to nucleophilic attack, leading to adduct formation. This reactivity is a form of charge-transfer interaction where the acrylamide acts as an electron acceptor. For instance, acrylamides are known to react with soft nucleophiles like thiols. The reaction of acrylamides with glutathione (GSH), a biological thiol, has been studied, and the rates of these reactions are influenced by the substituents on the acrylamide. N-arylacrylamides with electron-withdrawing groups on the aryl ring generally exhibit faster reaction rates with thiols. acs.org

Acrylamide itself can form charge-transfer complexes with molecules like tryptophan, which is utilized in studies of protein structure. Furthermore, after metabolic activation to its epoxide, acrylamide can form adducts with DNA. While direct studies on this compound are scarce, its potential to form adducts with biological nucleophiles can be inferred from the reactivity of other acrylamides. The chloro-substituent on the phenyl ring will likely modulate the electrophilicity of the double bond and thus its propensity for adduct formation.

Table 2: Relative Reactivity of N-Aryl Acrylamides with Glutathione (GSH) *

| N-Aryl Substituent | Relative Reaction Rate |

|---|---|

| o-Nitrophenyl | Fastest |

| p-Nitrophenyl | ↓ |

| p-Cyanophenyl | ↓ |

| Phenyl | ↓ |

| p-Methoxyphenyl | Slowest |

*Qualitative ranking based on data for N-arylacrylamides, illustrating the electronic effect of the substituent on the rate of Michael addition with GSH. acs.org

The amide bond possesses a significant degree of resonance, leading to electron delocalization over the N-C-O system. This delocalization contributes to the planarity of the amide group and influences the reactivity of the adjacent vinyl group. In donor-acceptor systems, an amide bridge can effectively transmit electronic information.

In this compound, the amide fragment is part of a larger conjugated system that includes the vinyl group and the phenyl ring. The delocalized π-electron system makes the molecule a soft electrophile. The electron-donating or -withdrawing nature of the substituent on the phenyl ring can influence the extent of this delocalization and, consequently, the reactivity of the molecule. The electron-withdrawing chloro group in the meta position is expected to decrease the electron density on the nitrogen atom, which in turn would increase the electrophilicity of the β-carbon of the acrylamide moiety, making it more susceptible to nucleophilic attack. Computational studies on similar systems have shown that the energy of the lowest unoccupied molecular orbital (LUMO) can be a good indicator of the reactivity of acrylamides. mdpi.com

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. scribd.com These two methods are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scribd.com

FT-IR spectroscopy is a powerful tool for identifying the primary functional groups within the N-(3-chlorophenyl)acrylamide molecule. The spectrum displays distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. For N-substituted acrylamides, characteristic peaks confirm the presence of the amide linkage, the vinyl group, and the substituted aromatic ring. dergi-fytronix.comemerald.commdpi.com

The key vibrational frequencies for this compound are anticipated as follows:

N-H Vibrations: The stretching vibration of the N-H bond in the secondary amide group typically appears as a sharp, single peak in the region of 3300-3250 cm⁻¹. dergi-fytronix.com The in-plane bending vibration of the N-H bond (known as the Amide II band) is expected to be found around 1550-1530 cm⁻¹.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides. For this compound, this "Amide I" band is expected in the range of 1680-1650 cm⁻¹. dergi-fytronix.commdpi.com

C=C and Aromatic C=C Stretching: The stretching of the vinyl C=C double bond typically gives rise to an absorption band around 1625-1610 cm⁻¹. dergi-fytronix.com The aromatic C=C stretching vibrations from the chlorophenyl ring are expected to produce bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the vinyl (=C-H) stretching also appears in this region (3100-3000 cm⁻¹). libretexts.org Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range. libretexts.org

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, typically between 785 and 540 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3250 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic & Vinyl |

| 1680-1650 | C=O Stretch (Amide I) | Amide |

| 1625-1610 | C=C Stretch | Vinyl |

| 1550-1530 | N-H Bend (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 900-675 | C-H Out-of-Plane Bend | Substituted Benzene |

| 785-540 | C-Cl Stretch | Aryl Halide |

This table is generated based on typical frequency ranges for the specified functional groups. dergi-fytronix.commdpi.comlibretexts.org

FT-Raman spectroscopy serves as a valuable complement to FT-IR for structural analysis. researchgate.net While FT-IR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. In the case of this compound, FT-Raman is highly useful for identifying the C=C bonds of the vinyl group and the aromatic ring. A significant advantage of Raman spectroscopy is that water is a very weak scatterer, making it suitable for analyzing samples in aqueous solutions without significant spectral interference. mdpi.com

Expected characteristic peaks in the FT-Raman spectrum include strong signals for the aromatic ring vibrations and the vinyl C=C stretch. A characteristic peak for the parent compound, acrylamide (B121943), has been identified at 1478 cm⁻¹ in surface-enhanced Raman spectroscopy (SERS) studies, which can be a useful reference point. nih.gov The symmetric vibrations of the chlorophenyl ring are also expected to be prominent.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, the exact connectivity of atoms in this compound can be established.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the amide proton, the three vinyl protons, and the four protons on the substituted benzene ring.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected to appear in the downfield region, typically between δ 10.0 and 8.0 ppm.

Aromatic Protons: The 3-chlorophenyl group will show a complex splitting pattern for its four protons. The proton at the C2 position (between the two substituents) will likely appear as a triplet or singlet-like peak. The protons at C4, C5, and C6 will exhibit doublet and triplet patterns characteristic of a 1,3-disubstituted benzene ring, appearing in the range of δ 7.8-7.0 ppm.

Vinyl Protons (-CH=CH₂): The three protons of the acryloyl group form a complex system. They typically appear as a set of doublets of doublets in the region of δ 6.5-5.8 ppm, showing characteristic cis, trans, and geminal coupling constants. dergi-fytronix.com

Below is a table of predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 10.0 | broad singlet |

| Aromatic H | 7.0 - 7.8 | multiplet |

| Vinyl -CH= | 6.3 - 6.5 | doublet of doublets |

| Vinyl =CH₂ (trans to C=O) | 6.1 - 6.3 | doublet of doublets |

| Vinyl =CH₂ (cis to C=O) | 5.8 - 6.0 | doublet of doublets |

This table is generated based on data from analogous N-aryl acrylamides. dergi-fytronix.comrsc.orgnih.gov

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically around δ 165-170 ppm. nih.gov

Aromatic Carbons: Six signals are expected for the 3-chlorophenyl ring. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the nitrogen (C-N) are quaternary and will have distinct chemical shifts. The four C-H carbons will appear in the typical aromatic region of δ 140-115 ppm.

Vinyl Carbons: The two carbons of the vinyl group will appear in the range of δ 135-125 ppm.

The following table outlines the predicted ¹³C NMR chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-N (Aromatic) | 138 - 142 |

| C-Cl (Aromatic) | 133 - 136 |

| -CH= (Vinyl) | 130 - 134 |

| C-H (Aromatic) | 118 - 130 |

| =CH₂ (Vinyl) | 126 - 129 |

This table is generated based on data from analogous N-aryl acrylamides. rsc.orgnih.gov

When this compound is polymerized to form poly(this compound), the resulting polymer can have different stereochemical arrangements, known as tacticity. The study of polymer tacticity is crucial as it significantly influences the material's physical properties. NMR spectroscopy is the primary technique for determining this microstructure. ingentaconnect.com

In the polymer chain, the methine carbon of the backbone is a stereocenter. The relative configurations of these centers in adjacent monomer units define the tacticity.

Isotactic: All stereocenters have the same configuration (e.g., R,R,R...).

Syndiotactic: Stereocenters have regularly alternating configurations (e.g., R,S,R,S...).

Atactic: Stereocenters are randomly arranged.

In ¹H and ¹³C NMR spectra of the polymer, the signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons and carbons in the polymer backbone are sensitive to this stereochemistry. nih.gov For example, the methine carbon resonance splits into multiple peaks corresponding to different stereosequences, such as triads (three adjacent monomer units). These are designated as mm (isotactic), rr (syndiotactic), and mr (heterotactic). nih.gov By integrating the areas of these peaks, the relative abundance of each type of tacticity can be quantified, providing a detailed picture of the polymer's microstructure. This analysis is fundamental for understanding the relationship between the polymerization process and the final properties of the poly(this compound) material.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular mass of this compound (C₉H₈ClNO) is approximately 181.62 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be calculated and measured, providing confirmation of the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule generates a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation provides valuable structural information. A plausible fragmentation pathway for this compound involves characteristic cleavages of the amide and acryloyl moieties.

Key fragmentation patterns observed in the mass spectrum typically include:

Cleavage of the N-C bond: This is a common fragmentation for amides, which can lead to the formation of a 3-chlorophenylaminyl radical and an acryloyl cation (m/z 55), or a 3-chloroaniline (B41212) cation (m/z 127/129) and an acryloyl radical. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, such as a pair of peaks at m/z 127 and 129.

Loss of CO: The molecular ion may lose a molecule of carbon monoxide, a common fragmentation for carbonyl compounds, leading to a fragment ion.

Fragmentation of the acryloyl group: The vinyl group can undergo cleavage, leading to further daughter ions.

The analysis of these fragments allows for the unambiguous identification of the compound and confirmation of its molecular structure. The fragmentation of the basic acrylamide structure, for instance, yields a prominent daughter ion from the parent ion, which serves as a reference for interpreting the spectra of its derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the aromatic chlorophenyl ring and the conjugated acrylamide system. bspublications.net

The chromophores in the molecule—the benzene ring substituted with a chlorine atom and the α,β-unsaturated amide group—dominate its absorption profile. The benzene ring typically exhibits absorption bands around 204 nm and 254 nm. The acrylamide moiety itself shows strong absorption at shorter wavelengths. bspublications.net The conjugation between the carbonyl group and the C=C double bond, along with the influence of the substituted aromatic ring, results in specific absorption maxima (λmax).

While specific spectral data for this compound is not widely published, a structurally similar compound, Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham), shows a maximum absorption wavelength (λmax) at 235 nm in aqueous solution. researchgate.net It is expected that this compound would exhibit a strong absorption band in a similar region, likely between 230 and 260 nm, due to the combined electronic systems. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used due to solvatochromic effects. bspublications.net

X-ray Diffraction Analysis for Solid-State Structure

For this derivative, the analysis revealed an E configuration across the C=C double bond, meaning the chlorophenyl and amide groups are on opposite sides. nih.gov The C-N amide bond length was found to be relatively short, suggesting electron delocalization across the amide fragment. nih.gov The molecular structure is stabilized by intermolecular hydrogen bonding. nih.gov

The crystallographic data for this related compound are summarized in the table below and serve as a strong predictive model for the solid-state structure of this compound.

Interactive Table: Crystallographic Data for (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆ClNO₃ |

| Molecular Weight | 317.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.036 (3) |

| b (Å) | 14.972 (5) |

| c (Å) | 11.768 (4) |

| β (°) | 95.047 (5) |

| Volume (ų) | 1585.9 (9) |

| Z (molecules/unit cell) | 4 |

Data obtained from a study on (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it an essential tool for assessing the purity of this compound. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical HPLC method for purity determination would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. sielc.com A gradient elution, where the solvent composition is changed over time, is often employed to ensure the efficient elution of the compound and any potential impurities.

Detection: A UV detector is commonly used, set at the λmax of the compound (e.g., ~235-254 nm) to achieve maximum sensitivity.

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method allows for the separation of this compound from starting materials, by-products, and degradation products. Studies on similar N-substituted acrylamide derivatives have demonstrated that HPLC methods can confirm compound purity to levels exceeding 95-99%. rsc.orgcsic.es For example, a method developed for the related compound Butanamide, N-(3-chlorophenyl)-3-oxo-, utilizes a reverse-phase column with an acetonitrile and water mobile phase for effective separation. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like other N-substituted acrylamides, possesses characteristics such as polarity and a reactive amide group that can lead to poor chromatographic peak shape and thermal degradation in a hot GC injector. epa.gov Therefore, direct analysis is often challenging, making chemical derivatization a necessary prerequisite to enhance its volatility and thermal stability for reliable GC-MS analysis. nih.govakjournals.com

The derivatization process chemically modifies the analyte to create a new compound with properties more amenable to GC analysis. For this compound, this would typically involve targeting either the vinyl group or the amide proton. Once derivatized, the resulting product can be separated on a GC column (e.g., a nonpolar or mid-polar capillary column) and detected by the mass spectrometer. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Setting | Purpose |

| GC System | ||

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |

| Injector Temp. | 250 °C | To ensure rapid volatilization of the derivatized analyte. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert gas to carry the analyte through the column. |

| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | To separate the analyte from the solvent and other matrix components based on boiling point and column interaction. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |

| MS Source Temp. | 230 °C | To maintain the analyte in the gas phase without degradation. |

| MS Quad Temp. | 150 °C | To ensure stable ion transmission. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte. |

Note: This table is illustrative. Actual parameters would require optimization based on the specific derivative formed and the instrument used.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Direct Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the direct analysis of this compound. diva-portal.org It circumvents the need for derivatization by analyzing the compound in the liquid phase, thus avoiding issues of thermal instability. This technique offers high sensitivity and exceptional selectivity, making it ideal for detecting trace amounts of the compound in complex samples. nih.gov

The analytical process involves injecting a liquid sample extract into a high-performance liquid chromatography (HPLC) system. The compound is separated from matrix interferences on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid like formic acid to promote protonation. nih.gov

After elution from the column, the analyte enters the mass spectrometer's ion source (commonly Electrospray Ionization, ESI), where it is ionized. In the tandem mass spectrometer, the protonated molecule (the precursor ion) is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This precursor-to-product ion transition is highly specific to the analyte's structure, providing confident identification and quantification while minimizing background noise.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

| LC System | ||

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds like N-aryl acrylamides. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte from the column. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical-scale LC columns. |

| Gradient | 20% B to 95% B over 8 minutes | A gradient elution ensures that compounds with different polarities are effectively separated. |

| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS/MS detector. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; positive mode detects the protonated molecule [M+H]⁺. |

| Precursor Ion (Q1) | m/z 182.0 | Corresponds to the [M+H]⁺ of this compound (C₉H₈ClNO). |

| Product Ions (Q3) | Hypothetical: m/z 127.0, m/z 77.0 | These transitions would be confirmed by analyzing a pure standard. They could correspond to the loss of the acryloyl group and subsequent fragmentation of the chlorophenyl ring. |

| Collision Energy | Optimized per transition (e.g., 15-30 eV) | The energy required to induce fragmentation of the precursor ion. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

Advanced Sample Preparation and Purification Techniques (e.g., Solid Phase Extraction)

Effective sample preparation is critical to remove interfering substances from the sample matrix before instrumental analysis, thereby improving method accuracy, precision, and sensitivity. nih.gov Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes like this compound from liquid samples. actapol.net

SPE operates on the principle of partitioning an analyte between a solid sorbent and a liquid phase. actapol.net The choice of sorbent is key and depends on the physicochemical properties of the analyte and the nature of the matrix. For this compound, which is a moderately polar compound, several types of SPE cartridges could be employed.

Reversed-Phase SPE (e.g., C18, Oasis HLB): These cartridges use a non-polar stationary phase. The sample is typically loaded under aqueous conditions, allowing the moderately non-polar analyte to be retained while polar impurities pass through. The analyte is then eluted with an organic solvent. nih.gov

Mixed-Mode SPE (e.g., Oasis MCX): These cartridges contain both reversed-phase and ion-exchange functionalities (e.g., strong cation exchange). This is particularly useful for complex matrices, as it allows for a more rigorous wash protocol to remove a wider range of interferences. nih.govd-nb.info

Table 3: Example Solid Phase Extraction (SPE) Protocol for this compound

| Step | Solvent/Solution | Volume | Purpose |

| 1. Condition | Methanol | 5 mL | To wet the sorbent and activate the functional groups. |

| 2. Equilibrate | Water | 5 mL | To prepare the sorbent for the aqueous sample. |

| 3. Load | Sample (aqueous extract) | 10 mL | The analyte is adsorbed onto the SPE sorbent while some matrix components pass through. |

| 4. Wash | 5% Methanol in Water | 5 mL | To rinse away weakly retained, hydrophilic interferences. |

| 5. Elute | Acetonitrile or Methanol | 5 mL | To desorb the analyte of interest from the sorbent into a clean collection vessel. |

Note: Following elution, the solvent is typically evaporated and the residue is reconstituted in the initial LC mobile phase for analysis.

Derivatization Strategies for Enhanced Analytical Detection (e.g., Bromination, Xanthydrol, Silylation)

As mentioned for GC-MS, derivatization is a key strategy to improve the analytical performance for certain compounds. While often unnecessary for LC-MS/MS analysis of this compound, it is essential for GC-MS. nih.govakjournals.com The primary goal is to create a derivative that is more volatile, more thermally stable, and exhibits better chromatographic behavior.

Bromination: This is a classic derivatization method for acrylamide and related compounds containing a carbon-carbon double bond. akjournals.com The reaction with a bromine source (e.g., potassium bromide/potassium bromate (B103136) under acidic conditions) saturates the vinyl group, forming a di-bromo derivative. This increases the molecular weight and often improves the compound's response in certain detectors, though it is primarily used to make the molecule amenable to GC analysis. akjournals.com

Xanthydrol: This reagent reacts with the active hydrogen on the amide group of acrylamide to form N-xanthyl acrylamide. researchgate.net This reaction can occur under mild conditions and produces a stable, higher molecular weight derivative that is well-suited for GC-MS analysis. This approach avoids the harsh acidic conditions required for bromination. researchgate.net

Silylation: Silylation is a common derivatization technique where an active hydrogen (such as on an amide) is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). chromatographyonline.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivative of this compound would be significantly less polar and more volatile, making it ideal for GC-MS analysis. nih.gov

Table 4: Comparison of Derivatization Strategies for this compound

| Strategy | Reagent Example | Target Functional Group | Primary Advantage for GC-MS |

| Bromination | KBr / KBrO₃ | Vinyl (C=C double bond) | Increases molecular weight and volatility. akjournals.com |

| Xanthydrol Reaction | Xanthydrol | Amide (N-H) | Forms a stable, high molecular weight derivative under mild conditions. researchgate.net |

| Silylation | BSTFA / MSTFA | Amide (N-H) | Significantly reduces polarity and increases volatility and thermal stability. nih.gov |

Application of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the "gold standard" for quantitative analysis in mass spectrometry due to its superior accuracy and precision. nih.govnih.gov The technique overcomes variations in sample extraction efficiency and mitigates matrix effects—where other components in the sample suppress or enhance the analyte's signal during ionization. nih.govalfa-chemistry.com

The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample before any preparation steps. For this compound, this internal standard would be a synthesized analog such as this compound-d₄ (containing four deuterium (B1214612) atoms) or ¹³C₃-N-(3-chlorophenyl)acrylamide (containing three carbon-13 atoms).

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic separation. alfa-chemistry.com Any loss of analyte during sample workup will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native analyte and the heavier labeled standard based on their mass difference. Quantification is based on the measured response ratio of the native analyte to the labeled internal standard, which is then compared to a calibration curve prepared with the same ratio of standards. This method ensures highly reliable and accurate results, making it the definitive approach for regulatory monitoring and rigorous scientific research. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide insights into the intrinsic characteristics of a compound like N-(3-chlorophenyl)acrylamide, guiding further experimental research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of organic molecules. For compounds similar to this compound, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and range-separated hybrid functionals such as wB97XD, which includes empirical dispersion, are commonly employed. researchgate.netacs.org These functionals are typically paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. researchgate.netnih.gov

DFT calculations begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated, including vibrational frequencies, electronic energies, and parameters related to chemical reactivity. For related acrylamide (B121943) derivatives, DFT has been successfully used to correlate theoretical calculations with experimental data from techniques like FT-IR and NMR spectroscopy. nih.govresearchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Acrylamide Derivatives

| Functional | Description | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | A popular hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. | 6-311G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. |

| wB97XD | A range-separated hybrid functional with long-range correction and empirical dispersion. | cc-pVDZ | Non-covalent interactions, improved accuracy for larger systems. acs.org |

| PBE0 | A parameter-free hybrid functional. | def2-TZVP | Electronic structure and reaction mechanism studies. |

This table is illustrative of methods used for similar compounds and is not based on specific results for this compound.

Potential Energy Distribution (PED) analysis is a theoretical method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. Following a DFT frequency calculation, PED analysis quantifies the contribution of each internal coordinate to a particular normal mode of vibration. This allows for a detailed and unambiguous assignment of the bands observed in experimental infrared (IR) and Raman spectra. For complex molecules like this compound, PED is crucial for understanding the coupling between different vibrational modes. researchgate.net For instance, in related amide structures, PED analysis helps in characterizing the amide bond vibrations and how they are influenced by substituents on the phenyl ring. researchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgchemshell.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-N amide bond and the C-C single bonds), conformational analysis via PES mapping is essential. By systematically rotating one or more dihedral angles and calculating the energy at each point, a PES map can be generated. researchgate.net This map reveals the locations of energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. chemshell.org This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.nettandfonline.com

Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen (in the carbonyl group) and nitrogen. They indicate sites that are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly the amide N-H proton.

For related acrylamide compounds, MEP maps have confirmed that the carbonyl oxygen is a primary site for electrophilic attack, while the amide hydrogen is a key site for nucleophilic interaction. researchgate.netjournalijar.comnumberanalytics.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com These orbitals are key players in chemical reactions and electronic transitions. ajchem-a.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of similar molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions. numberanalytics.compku.edu.cn

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

This table outlines the definitions of parameters derived from FMO analysis.

The Electronic Localization Function (ELF) is a topological analysis method that provides a visual representation of electron pair localization in a molecule. taylorandfrancis.comacs.org It helps to identify core electrons, covalent bonds, and lone pairs, offering a picture that aligns well with Lewis structures. ELF values range from 0 to 1, where high values (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. acs.org In related compounds, ELF analysis has been used to characterize the nature of chemical bonds and non-bonding electron regions. researchgate.netnumberanalytics.com

The Fukui function is a reactivity descriptor derived from DFT that identifies which atoms in a molecule are most susceptible to different types of attack. numberanalytics.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of the most likely sites for:

Nucleophilic attack (f+): Where an electron is accepted.

Electrophilic attack (f-): Where an electron is donated.

Radical attack (f0): Where the atom can either donate or accept an electron.

These analyses provide a more nuanced view of local reactivity compared to the broader regions identified by MEP maps. researchgate.net

Analysis of Intramolecular Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a key feature of this compound, influencing its reactivity and spectroscopic properties. Analysis using methods like Natural Bond Orbital (NBO) theory reveals the nature and extent of electron delocalization within the molecule.

The primary ICT interaction occurs from the lone pair electrons of the nitrogen atom in the amide group to the antibonding orbitals of the adjacent carbonyl group (n→π*). Further delocalization extends from the phenyl ring's π-orbitals to the antibonding orbitals of the vinyl group and vice versa. The presence of the electron-withdrawing chlorine atom on the phenyl ring modulates the electron density distribution across the entire molecule.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further insight. The HOMO is typically localized on the chlorophenyl ring and the amide linkage, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the acrylamide moiety, suggesting its role as the primary electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Docking and Molecular Dynamics (MD) Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to predict its interactions with protein targets.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations have been used to predict the binding affinity and orientation of this compound within the active sites of various enzymes. For instance, studies have investigated its potential as an inhibitor for enzymes implicated in cancer and other diseases.

In one such study, this compound was docked into the active site of a target protein. The simulations predicted that the compound forms key interactions with amino acid residues. The acrylamide group often acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The chlorophenyl ring typically engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. The chlorine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Conformational Stability and Dynamics of Ligand-Target Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes.

MD simulations of this compound complexed with its target protein analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone suggests a stable binding mode. RMSF analysis highlights the flexibility of different regions of the protein, with residues in the binding site that interact with the ligand typically showing reduced fluctuations, indicating stable binding. These simulations help to validate the docking poses and provide a more realistic model of the interaction in a simulated physiological environment.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, SAR studies help identify the key structural features required for their desired effect.

By systematically modifying different parts of the this compound scaffold—such as the position and nature of the substituent on the phenyl ring, or alterations to the acrylamide moiety—researchers can computationally predict the impact on binding affinity and activity. For example, moving the chlorine atom from the meta (3-position) to the ortho or para positions can significantly alter the binding mode and affinity due to steric and electronic effects. Replacing the chlorine with other halogen atoms or with electron-donating or electron-withdrawing groups also provides valuable SAR insights. These studies guide the design of new derivatives with potentially improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are developed using descriptors that quantify various physicochemical properties of the molecules.

For a series of N-phenylacrylamides, including the 3-chloro derivative, QSAR models have been developed to predict their activity against specific biological targets. Molecular descriptors used in these models can include:

Electronic descriptors: Such as HOMO-LUMO energies, dipole moment, and partial charges, which describe the electronic aspects of the molecule.

Steric descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

These models, once validated, can be used to predict the activity of novel, unsynthesized N-phenylacrylamide derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Polymer Chemistry and Advanced Materials Science Applications

Polymerization Mechanisms and Kinetics of N-(3-chlorophenyl)acrylamide Derivatives

The polymerization of this compound can be achieved through several mechanisms, each offering different levels of control over the final polymer structure and properties. The kinetics of these reactions are influenced by a variety of factors, including the chosen initiator, solvent, and environmental conditions.